4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
Description
Properties
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-14-8-12(9-14)15(10-14)19(16,17)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKNCUIXMAGIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Bicyclic Core Formation
Step 2: Sulfonylation
Step 3: Ethoxy Group Installation
Analytical Data and Characterization
Key intermediates and the final product are characterized by:
-
NMR : Distinct signals for the bicyclic protons (δ 1.5–2.2 ppm), tosyl aromatic protons (δ 7.2–7.8 ppm), and ethoxy methylene (δ 3.4–3.6 ppm).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction | LiAlH4, H2 | Alcohols, amines |
| Substitution | NaH, KOtBu | Diverse substituted derivatives |
Biological Research
In biological studies, 4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane can be employed to explore enzyme-substrate interactions and investigate biological pathways.
The compound exhibits several biological activities:
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor of specific enzymes | |
| Neuropharmacological | Effects on neurotransmitter release | |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Case Studies
Neuropharmacological Investigation : A study on structurally related compounds indicated that certain derivatives could inhibit vesicular exocytosis in PC12 cells, suggesting potential neuroactive properties that warrant further exploration.
Anticancer Research : Preliminary experiments showed that this compound could induce apoptosis in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Medicinal Chemistry
The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Its structural characteristics suggest that it may modulate enzyme activity or interact with specific receptors, leading to observable biological responses.
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals, coatings, and materials. Its unique properties may enhance the performance of products in specific applications.
Mechanism of Action
The mechanism by which 4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of 2-azabicyclo[2.1.1]hexane derivatives is exemplified by modifications at the 1-, 2-, and 5-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 2-Azabicyclo[2.1.1]hexane Derivatives
| Compound Name | Substituents/Modifications | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|
| 4-Ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane | 2-Tosyl, 4-ethoxy | ~325.4* | High rigidity; potential sulfonamide-based drug candidate | [10, 12] |
| N-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane (BOC-protected) | 2-BOC | 183.25 | Enhanced solubility; β-peptide precursor | [8, 12, 17] |
| 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | 1-Fluoromethyl | 149.6 | Fluorinated analog; improved metabolic stability | [20] |
| N-(Benzyloxycarbonyl)-5-syn-fluoro-2-azabicyclo[2.1.1]hexane | 5-Fluoro, 2-benzyloxycarbonyl | 279.3 | Fluorine-induced conformational bias; NMR-active | [1, 13] |
| tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | 1-Hydroxymethyl, 2-BOC | 213.27 | Hydroxyl functionality for further derivatization | [21] |
| O-(4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane | 4-Difluoropropoxy, 2-tosyl | ~377.4* | Enhanced lipophilicity; antiviral candidate | [10] |
*Estimated based on molecular formula.
Key Insights :
Substituent Effects on Reactivity and Conformation: Tosyl vs. Fluorinated Analogs: Fluorine substitution (e.g., 5-syn-fluoro or 1-fluoromethyl derivatives) introduces conformational bias and metabolic resistance, as seen in NMR studies (e.g., distinct trans/cis ratios in CDCl3 vs. D2O) .
Synthetic Approaches :
- The target compound’s synthesis likely involves photochemical [2+2] cycloaddition or bromohydrin rearrangement, similar to other 2-azabicyclo[2.1.1]hexanes . However, the ethoxy and tosyl groups may require selective protection/deprotection steps, contrasting with BOC derivatives synthesized via imidazole-mediated silylation .
Applications in Drug Discovery: β-Peptide Mimetics: BOC-protected derivatives (e.g., N-BOC-5-syn-(tert-butyldimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane) are precursors for β-amino acids, forming oligomers with ordered secondary structures . Receptor Ligands: Modifications at the 1-position (e.g., 1-(p-tolyl)) have been explored for nicotinic acetylcholine receptor binding, suggesting the target compound’s tosyl group could mimic aryl interactions .
Physicochemical Properties: The ethoxy group improves solubility relative to non-polar substituents (e.g., methyl or phenyl), while the tosyl group may enhance crystallinity, as observed in sulfonamide-based pharmaceuticals .
Research Findings and Data
Table 2: Comparative NMR Data for Selected Derivatives
| Compound | ¹H NMR (δ, CDCl3) | Trans/Cis Ratio (Ktrans/cis) | Reference |
|---|---|---|---|
| N-Acetyl-2-azabicyclo[2.1.1]hexane | H3: 3.54 (minor), H1: 2.07 (acetyl) | 52/48 (CDCl3), 54/46 (D2O) | [1] |
| N-BOC-5-syn-fluoro-2-azabicyclo[2.1.1]hexane | H4: 2.41 (br t), H6syn: 1.66 (d) | Not reported | [4] |
| 4-Fluoro-2,4-methanoproline | Distinct splitting due to fluorine | Conformationally locked | [13] |
Biological Activity
4-Ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, identified by its CAS number 2763760-33-2, is a bicyclic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring an ethoxy group and a sulfonyl moiety, suggests various biological activities that merit investigation.
Chemical Structure and Properties
- Molecular Formula: C14H19NO3S
- Molecular Weight: 281.37 g/mol
- IUPAC Name: 4-ethoxy-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane
- SMILES Notation: CCOC12CC(C1)N(C2)S(=O)(=O)c1ccc(cc1)C
The compound's bicyclic framework offers a distinctive spatial arrangement that may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Enzyme Interaction:
Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators. The sulfonyl group may facilitate interactions with active sites of enzymes, potentially leading to inhibitory effects on specific biochemical pathways.
2. Neuropharmacological Effects:
Given the structural resemblance to known neuroactive compounds, this bicyclic structure may exhibit neuropharmacological properties. Preliminary studies suggest potential effects on neurotransmitter release and neuronal excitability, which could be explored further in the context of neurodegenerative diseases.
3. Anticancer Potential:
The compound's ability to interact with cellular pathways makes it a candidate for anticancer research. Investigations into its effects on cell proliferation and apoptosis are essential to determine its viability as a therapeutic agent.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Investigation
In a study examining the effects of structurally related compounds on neuronal cells, it was found that certain derivatives could significantly inhibit vesicular exocytosis in PC12 cells, which are a model for neuroendocrine function. This inhibition suggests a mechanism that could underlie side effects observed with other neuroactive drugs, warranting further exploration of this compound in this context .
Case Study: Anticancer Research
Preliminary experiments indicated that the compound could induce apoptosis in various cancer cell lines, suggesting that it might interfere with critical survival pathways within these cells . Further studies are required to elucidate the specific mechanisms involved.
The precise mechanism through which this compound exerts its biological effects is not fully understood and requires detailed biochemical studies. It is hypothesized that the compound may interact with specific receptors or enzymes, modulating their activity and leading to observable biological responses.
Q & A
Q. What are the established synthetic routes for constructing the 2-azabicyclo[2.1.1]hexane scaffold in this compound?
The 2-azabicyclo[2.1.1]hexane core is typically synthesized via photochemical [2+2] cycloaddition of dienes or intramolecular cyclization strategies. For example, light-induced cyclization of methyl 2-fluoroacrylate derivatives generates the bicyclic skeleton efficiently . Another approach involves stereoselective electrophilic additions (e.g., phenylselenyl bromide) to cyclobutene dicarbamates, followed by ring closure under basic conditions (NaH) to yield functionalized derivatives . Key intermediates like bromohydrins or epoxides can be further modified to install substituents such as ethoxy or sulfonyl groups .
Q. How can NMR spectroscopy be utilized to confirm the stereochemistry of substituents on the bicyclic scaffold?
Q. How do substituents at C-3 or C-5 positions influence bromine-mediated rearrangements of the bicyclic scaffold?
Substituent effects are critical in directing reactivity. For instance, 3-endo-methyl or phenyl groups in N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hexenes favor rearranged dibromides (2-azabicyclo[2.1.1]hexanes) via bromine addition, while 5-methyl substituents yield unrearranged dibromides due to steric hindrance . Computational studies (DFT) can model torquoselectivity in these reactions, predicting regioselectivity based on electronic and steric parameters.
Q. What strategies enable the incorporation of fluorinated or hydroxylated groups into the bicyclic structure for peptide mimetics?
Fluorination at C-4 (analogous to 4-fluoroproline) is achieved via Deoxo-Fluor® reagents or photocyclization of fluorinated precursors, enhancing conformational rigidity . Hydroxylation involves bromohydrin intermediates (NBS in wet DMSO), followed by reductive debromination (Bu₃SnH) to yield 5-hydroxy derivatives . These modifications mimic proline’s ring puckering, enabling studies on collagen stability or peptide backbone dynamics .
Q. How can the 2-azabicyclo[2.1.1]hexane scaffold act as a bioisostere for piperidine or proline in drug discovery?
The constrained bicyclic structure mimics piperidine’s chair conformation while introducing torsional rigidity, improving metabolic stability. For example, replacing proline with 2-azabicyclo[2.1.1]hexane derivatives in peptides alters trans/cis isomer ratios, impacting secondary structure (e.g., collagen triple helices) . Substituted variants (e.g., 4-ethoxy groups) enhance hydrophobicity, optimizing binding to targets like GPCRs or kinases .
Methodological Recommendations
- Stereochemical Analysis : Combine - COSY and NOESY NMR with X-ray crystallography to resolve complex substituent arrangements .
- Functionalization : Use protecting groups (Boc, Fmoc) during synthesis to enable selective modifications at nitrogen or carboxylate positions .
- Computational Modeling : Apply DFT calculations to predict substituent effects on ring strain and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
